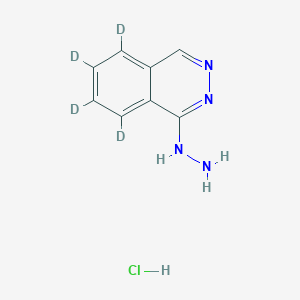

Hydralazine-d4 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hidralazina-d4 (clorhidrato) es una forma deuterada del clorhidrato de hidralazina, un agente antihipertensivo bien conocido. Este compuesto se utiliza principalmente como estándar interno para la cuantificación de hidralazina en diversas aplicaciones analíticas, particularmente en espectrometría de masas. Los átomos de deuterio en la hidralazina-d4 reemplazan a los átomos de hidrógeno, proporcionando un marcado isotópico estable que ayuda en la medición y el análisis precisos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de hidralazina-d4 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de hidralazina. Esto se puede lograr a través de varios métodos, que incluyen:

Reacciones de intercambio de deuterio: Este método implica el intercambio de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio como óxido de deuterio (D2O) o disolventes deuterados.

Síntesis directa: Esto implica el uso de materiales de partida deuterados en la síntesis de hidralazina. Por ejemplo, el anhídrido ftálico deuterado se puede utilizar como precursor en la síntesis de hidralazina-d4.

Métodos de producción industrial: La producción industrial de hidralazina-d4 (clorhidrato) generalmente implica reacciones de intercambio de deuterio a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso incluye:

Configuración de la reacción: La reacción se lleva a cabo en un disolvente deuterado con un catalizador para facilitar el intercambio de hidrógeno con deuterio.

Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener hidralazina-d4 (clorhidrato) con alta pureza isotópica.

Análisis De Reacciones Químicas

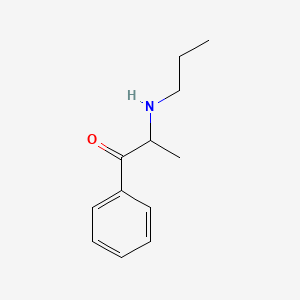

Tipos de reacciones: Hidralazina-d4 (clorhidrato) sufre varias reacciones químicas similares a su contraparte no deuterada, que incluyen:

Oxidación: La hidralazina se puede oxidar para formar derivados de ftalazina.

Reducción: Se puede reducir para formar derivados de hidrazina.

Sustitución: La hidralazina puede sufrir reacciones de sustitución donde el grupo hidrazina es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios electrófilos para reacciones de sustitución, a menudo en condiciones ácidas o básicas.

Productos principales:

Productos de oxidación: Derivados de ftalazina.

Productos de reducción: Derivados de hidrazina.

Productos de sustitución: Varios derivados de hidralazina sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

Hidralazina-d4 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como estándar interno en química analítica para la cuantificación de hidralazina en mezclas complejas.

Biología: Employed in studies involving the metabolism and pharmacokinetics of hydralazine.

Medicina: Utilizado en la investigación sobre los efectos farmacológicos de la hidralazina y sus derivados.

Industria: Utilizado en el desarrollo y control de calidad de formulaciones farmacéuticas que contienen hidralazina.

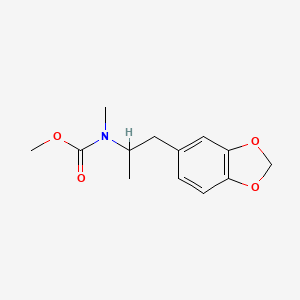

Mecanismo De Acción

Hidralazina-d4 (clorhidrato) ejerce sus efectos a través de mecanismos similares a la hidralazina. El mecanismo principal involucra:

Vasodilatación: La hidralazina relaja las células del músculo liso en las paredes arteriales, lo que lleva a la vasodilatación y una reducción de la presión arterial.

Actividad antioxidante: La hidralazina también exhibe propiedades antioxidantes al inhibir la producción de especies reactivas de oxígeno y reducir el estrés oxidativo.

Comparación Con Compuestos Similares

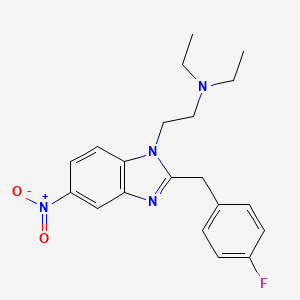

Hidralazina-d4 (clorhidrato) se puede comparar con otros compuestos similares, como:

Clorhidrato de hidralazina: La forma no deuterada de hidralazina, utilizada como agente antihipertensivo.

Amlodipina: Un bloqueador de los canales de calcio utilizado para tratar la hipertensión y la angina de pecho.

Singularidad:

Marcado isotópico: La presencia de átomos de deuterio en hidralazina-d4 proporciona una ventaja única en aplicaciones analíticas, lo que permite una cuantificación precisa y la diferenciación de los compuestos no deuterados.

Estabilidad: Los átomos de deuterio mejoran la estabilidad del compuesto, lo que lo hace adecuado para estudios y almacenamiento a largo plazo.

Compuestos similares:

- Clorhidrato de hidralazina

- Lisinopril

- Amlodipina

Hidralazina-d4 (clorhidrato) es un compuesto valioso en la investigación científica, que ofrece ventajas únicas debido a su marcado isotópico y estabilidad. Sus aplicaciones abarcan diversos campos, incluyendo química, biología, medicina e industria, lo que lo convierte en una herramienta esencial para los investigadores.

Propiedades

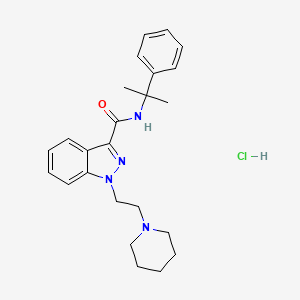

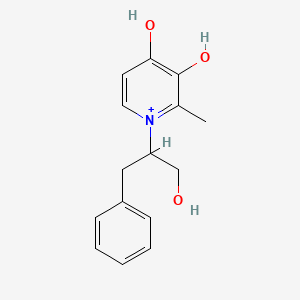

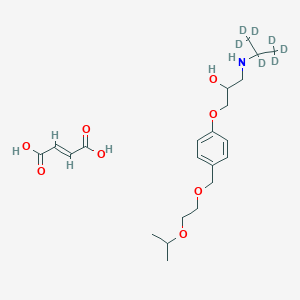

Fórmula molecular |

C8H9ClN4 |

|---|---|

Peso molecular |

200.66 g/mol |

Nombre IUPAC |

(5,6,7,8-tetradeuteriophthalazin-1-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D; |

Clave InChI |

ZUXNZUWOTSUBMN-FOMJDCLLSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C=NN=C2NN)[2H])[2H].Cl |

SMILES canónico |

C1=CC=C2C(=C1)C=NN=C2NN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)

![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)

![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

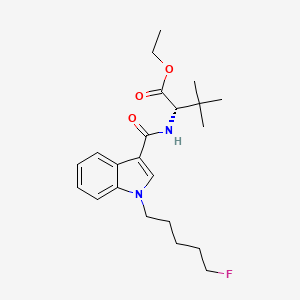

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)